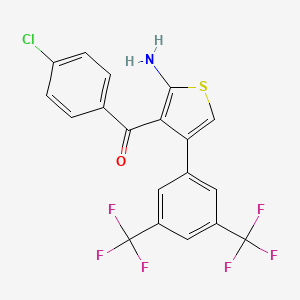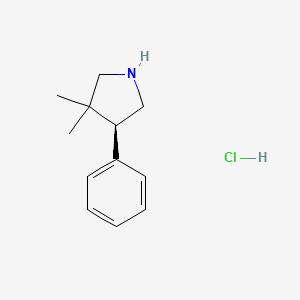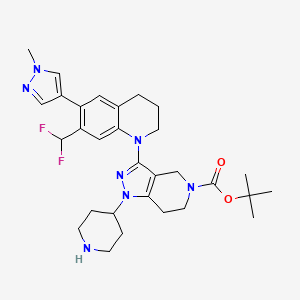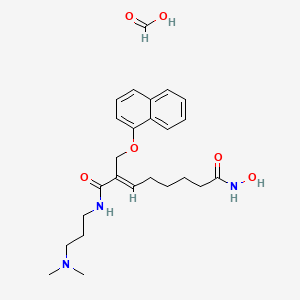
Ivaltinostat (formic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CG-200745, also known as Ivaltinostat formic, is a novel hydroxamate-based pan-histone deacetylase inhibitor. It is being developed for its potential anti-tumorigenic and anti-fibrotic properties. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can affect gene expression and induce cell cycle arrest, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CG-200745 involves the incorporation of a hydroxamic acid moiety, which is essential for binding zinc at the bottom of the catalytic pocket of histone deacetylase enzymes. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of CG-200745 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Introduction of the hydroxamic acid moiety: The hydroxamic acid group is introduced through a reaction with hydroxylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of CG-200745 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
CG-200745 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of CG-200745, which may have different biological activities and properties .
Scientific Research Applications
CG-200745 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and protein acetylation.
Biology: Investigated for its role in modulating cellular processes such as cell cycle arrest, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including prostate cancer, non-small cell lung cancer, and cholangiocarcinoma.
Industry: Potential applications in the development of anti-tumorigenic and anti-fibrotic therapies.
Mechanism of Action
CG-200745 exerts its effects by inhibiting histone deacetylase enzymes. The hydroxamic acid moiety of CG-200745 binds to the zinc ion at the catalytic pocket of histone deacetylase, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, which can alter gene expression and induce cellular processes such as cell cycle arrest, differentiation, and apoptosis. Additionally, CG-200745 has been shown to induce the accumulation of the tumor suppressor protein p53, promote p53-dependent transactivation, and enhance the expression of proteins such as MDM2 and p21 .
Comparison with Similar Compounds
CG-200745 is unique among histone deacetylase inhibitors due to its potent and broad-spectrum activity. Similar compounds include:
Vorinostat: Another hydroxamate-based histone deacetylase inhibitor with similar mechanisms of action.
Belinostat: A pan-histone deacetylase inhibitor with a hydroxamic acid moiety.
Panobinostat: A potent histone deacetylase inhibitor used in the treatment of multiple myeloma.
CG-200745 stands out due to its enhanced water solubility and stability in its formic salt form, making it a promising candidate for further development and clinical applications .
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVTHBGCTTXEI-DOELHFPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
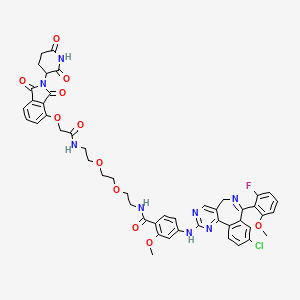
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)
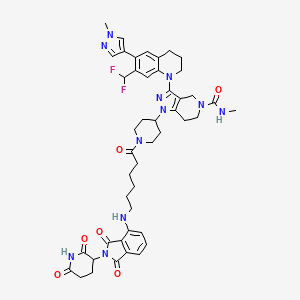
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)
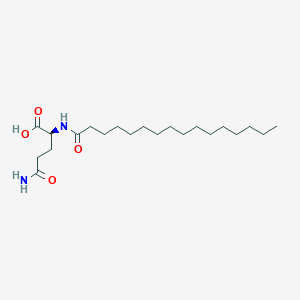
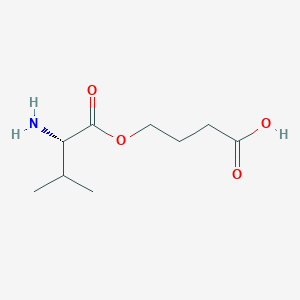


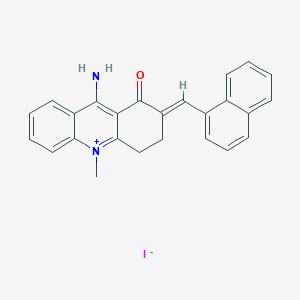
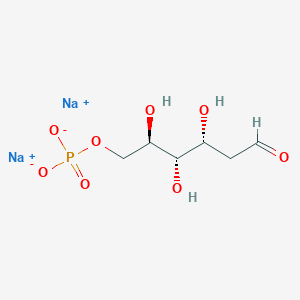
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)
